molecular formula C12H13N3O4S B5513680 ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B5513680
M. Wt: 295.32 g/mol
InChI Key: USXDSRAHJKXAJQ-UHFFFAOYSA-N
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Description

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 5-Methyl substituent: Enhances steric and electronic effects on the pyrimidine ring.
  • 3-(Carbamoylmethyl) group: A carbamoyl-containing side chain (CH₂CONH₂) at position 3, enabling hydrogen bonding and solubility modulation.
  • 6-Carboxylate ester (ethyl): Provides lipophilicity and metabolic stability.

This compound is structurally related to ETHYL 5-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE (CAS 17417-67-3) but distinguishes itself via the carbamoylmethyl substitution at position 3 .

Properties

IUPAC Name

ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-3-19-12(18)9-6(2)8-10(20-9)14-5-15(11(8)17)4-7(13)16/h5H,3-4H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXDSRAHJKXAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine core. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce production costs.

Chemical Reactions Analysis

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Thieno vs. Thiazolo Pyrimidines

Thieno[2,3-d]pyrimidines (target compound) feature a sulfur-containing fused thiophene ring, whereas thiazolo[3,2-a]pyrimidines (e.g., ETHYL 7-METHYL-3-OXO-5-PHENYL-2-(2,4,6-TRIMETHOXYBENZYLIDENE)-2,3-DIHYDRO-5H-THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE) incorporate a nitrogen-containing thiazole ring. Key differences include:

  • Conformational flexibility: The thieno ring in the target compound adopts a flattened boat conformation, while thiazolo derivatives show significant puckering (dihedral angle: 80.94° between fused rings) .

Substituent Effects on Pharmacological and Physical Properties

Table 1: Comparative Analysis of Key Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₃H₁₆N₃O₄S 3-(Carbamoylmethyl), 5-methyl ~310.07 Enhanced H-bonding via carbamoyl; moderate lipophilicity
ETHYL 5-METHYL-4-OXO-... (CAS 17417-67-3) C₁₁H₁₂N₂O₃S 5-methyl 252.29 Base structure; lacks H-bonding groups at position 3
ETHYL 4-CHLORO-5-METHYL-2-(MORPHOLIN-4-YLMETHYL)... C₁₅H₁₈ClN₃O₃S 4-chloro, 2-(morpholin-4-ylmethyl) 355.84 Chlorine (electron-withdrawing); morpholine enhances solubility
Thiazolo Derivative () C₂₆H₂₆N₂O₆S 2-(2,4,6-Trimethoxybenzylidene) 494.55 Bulky substituent; crystal packing via C–H···O bonds
Key Observations:
  • Carbamoylmethyl vs. Morpholine/Chloro: The carbamoylmethyl group in the target compound provides dual H-bond donor/acceptor capacity (NH₂ and C=O), contrasting with the morpholine group’s H-bond acceptor capability and chlorine’s steric/electronic effects .
  • Bulky Substituents : Derivatives with 2,4,6-trimethoxybenzylidene groups exhibit restricted rotation and intermolecular H-bonding, influencing crystallinity and melting points (e.g., 427–428 K for the thiazolo derivative) .

Pharmacological Implications

Pyrimidine derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities . The target compound’s carbamoylmethyl group may enhance target binding (e.g., kinase inhibition) compared to simpler esters or halogenated analogs.

Biological Activity

Ethyl 3-(carbamoylmethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused to a pyrimidine. Its chemical formula is C13H16N2O4SC_{13}H_{16}N_2O_4S with a molecular weight of 304.34 g/mol. The synthesis typically involves the reaction of various precursors under specific conditions to yield the desired compound, often utilizing methods like microwave-assisted synthesis or solvent-free conditions to enhance yields and purity.

Antitumor Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit notable antitumor properties. For instance, a related compound demonstrated significant antiproliferative activity against various human cancer cell lines, including prostate (PC-3), colon (HCT-15), and breast cancer (MDA-MB-231) cell lines. The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (μM)
IVaPC-312.11
IVbHCT-153.24
IVcMDA-MB-2312.80
IVdHL-60 (Leukemia)2.63

These findings suggest that this compound and its analogs could serve as promising candidates for cancer therapy due to their ability to inhibit tumor cell growth effectively .

The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis in cancer cells through DNA damage pathways. Similar compounds have been shown to methylate DNA, leading to cytotoxicity in tumor cells while sparing normal cells . The specific interactions with cellular targets are still under investigation but may involve inhibition of key enzymes involved in cell proliferation.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited lower survival rates in treated cells compared to controls, indicating potent antitumor activity.
  • In Vivo Studies : Preliminary animal studies have suggested that this compound can reduce tumor size in xenograft models when administered at specific dosages, supporting its potential for further development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving thiophene and pyrimidine precursors. A validated method involves refluxing intermediates (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxy benzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. Post-reaction purification via recrystallization from ethyl acetate-ethanol (3:2) yields crystals suitable for structural analysis. Optimization may involve adjusting reaction time, temperature, and catalyst ratios to improve yields beyond 78% .

Q. How is the molecular conformation and crystal packing determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related thieno[2,3-d]pyrimidine derivatives, SC-XRD revealed a puckered pyrimidine ring adopting a flattened boat conformation (deviation: 0.224 Å from the mean plane) and dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen-bonding networks (C–H···O) stabilize crystal packing, forming chains along specific crystallographic axes. Researchers should prioritize slow evaporation recrystallization to obtain high-quality crystals .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : Confirm substituent positions (e.g., methyl, carbamoylmethyl) via 1^1H and 13^13C chemical shifts.
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches.
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and binding mechanisms?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to assess interactions with biological targets (e.g., enzymes, receptors). For analogs, docking studies revealed binding affinities to antimicrobial targets (e.g., penicillin-binding proteins) via hydrogen bonding with carbonyl groups and hydrophobic interactions with aromatic rings. MD simulations (50–100 ns) further validate stability in binding pockets. Researchers should optimize force fields (e.g., AMBER) to account for sulfur-containing heterocycles .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Contradictions may arise from assay variability (e.g., bacterial strains, cancer cell lines) or impurities. Mitigation strategies:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing (MIC/MBC) and NCI-60 panels for anticancer screening.
  • Purity validation : Employ HPLC (≥95% purity) to exclude confounding byproducts.
  • Dose-response analysis : Compare EC50_{50} values across studies to identify potency thresholds .

Q. What strategies improve solubility for in vitro/in vivo studies?

Poor aqueous solubility is common due to hydrophobic thienopyrimidine cores. Solutions include:

  • Co-solvents : Use DMSO-ethanol-water mixtures (≤5% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability.
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Q. How to design SAR studies for optimizing activity?

Structure-Activity Relationship (SAR) studies should systematically modify:

  • Substituents : Replace the 5-methyl group with halogens or electron-withdrawing groups to enhance electrophilicity.
  • Scaffold hybridization : Fuse with triazolo or benzodioxole rings (e.g., as in ) to probe multi-target effects.
  • Bioisosteres : Swap the ethyl carboxylate with methyl or tert-butyl esters to assess steric effects .

Methodological Considerations

  • Data Reproducibility : Archive raw spectral data (e.g., .dx NMR files) and crystallographic parameters (CIF files) in public repositories (e.g., Cambridge Structural Database) .
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically integrate results from disparate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.